4-Bromo-8-methylquinoline-3-carbonitrile
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Overview
Description
4-Bromo-8-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-methylquinoline-3-carbonitrile typically involves the bromination of 8-methylquinoline-3-carbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the 4-position of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in the presence of a suitable solvent such as tetrahydrofuran (THF) or ethanol.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the nitrile group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Reduction Products: Amines or other reduced derivatives of the original compound.
Scientific Research Applications
4-Bromo-8-methylquinoline-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-8-methylquinoline-3-carbonitrile depends on its specific application and the target molecules it interacts withThe presence of the bromine atom and the nitrile group can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
8-Methylquinoline-3-carbonitrile: Lacks the bromine atom at the 4-position, which may affect its reactivity and applications.
4-Chloro-8-methylquinoline-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.
4-Bromoquinoline-3-carbonitrile: Lacks the methyl group at the 8-position, which can influence its steric and electronic properties.
Properties
IUPAC Name |
4-bromo-8-methylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c1-7-3-2-4-9-10(12)8(5-13)6-14-11(7)9/h2-4,6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKKDMAIMDKQCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C=N2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677850 |
Source
|
Record name | 4-Bromo-8-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-28-1 |
Source
|
Record name | 4-Bromo-8-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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